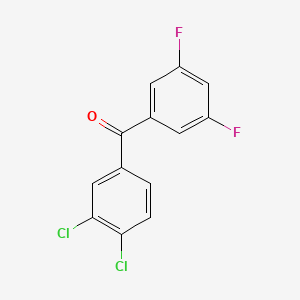

3,4-Dichloro-3',5'-difluorobenzophenone

Description

Properties

IUPAC Name |

(3,4-dichlorophenyl)-(3,5-difluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl2F2O/c14-11-2-1-7(5-12(11)15)13(18)8-3-9(16)6-10(17)4-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTCJYZVDWSLNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C2=CC(=CC(=C2)F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl2F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374164 | |

| Record name | 3,4-Dichloro-3',5'-difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844885-16-1 | |

| Record name | 3,4-Dichloro-3',5'-difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dichloro-3',5'-difluorobenzophenone

CAS Number: 844885-16-1

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-Dichloro-3',5'-difluorobenzophenone, a halogenated aromatic ketone of significant interest in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes established chemical principles and data from analogous structures to offer a detailed perspective on its synthesis, properties, and potential applications. The guide covers a plausible synthetic route via Friedel-Crafts acylation, predicted physicochemical and spectroscopic characteristics, expected reactivity based on its molecular structure, and potential roles in drug discovery. This document is intended to serve as a foundational resource for researchers and professionals working with halogenated benzophenones and related scaffolds.

Introduction

Benzophenones are a class of organic compounds characterized by a diaryl ketone scaffold. This structural motif is prevalent in numerous natural products and synthetic molecules, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of halogen atoms onto the phenyl rings can significantly modulate the physicochemical and pharmacological properties of the benzophenone core.[3] Halogenation can enhance metabolic stability, improve membrane permeability, and introduce specific electronic properties that can be exploited in the design of bioactive compounds.[1][3]

3,4-Dichloro-3',5'-difluorobenzophenone is a distinct member of this class, featuring a unique substitution pattern of two chlorine atoms on one phenyl ring and two fluorine atoms on the other. This specific arrangement of electron-withdrawing halogens is expected to impart unique electronic and conformational properties, making it a compelling candidate for investigation in drug discovery and materials science.

Physicochemical and Spectroscopic Properties

While experimental data for 3,4-Dichloro-3',5'-difluorobenzophenone is not widely available, its properties can be predicted based on its structure and data from analogous compounds.

Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| CAS Number | 844885-16-1 | [1] |

| Molecular Formula | C₁₃H₆Cl₂F₂O | [1] |

| Molecular Weight | 287.09 g/mol | [1] |

| Boiling Point | 390.3 ± 42.0 °C | [1] |

| Density | 1.436 ± 0.06 g/cm³ | [1] |

Note: The predicted values are computationally derived and should be confirmed by experimental data.

Predicted Spectroscopic Data

The following are predicted spectroscopic characteristics for 3,4-Dichloro-3',5'-difluorobenzophenone.

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the various halogen substitutions. The aromatic region (δ 7.0-8.0 ppm) would likely show a series of multiplets corresponding to the protons on both phenyl rings.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon (around δ 190-195 ppm) and the aromatic carbons. The carbon atoms attached to halogens will show characteristic shifts and coupling with fluorine.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For 3,4-Dichloro-3',5'-difluorobenzophenone, a signal corresponding to the fluorine atoms on the 3',5'-difluorophenyl ring would be expected. The chemical shift would be in the typical range for aryl fluorides.[4]

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1670 cm⁻¹. Additional bands corresponding to C-Cl and C-F stretching, as well as aromatic C-H and C=C vibrations, would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 287.09. The isotopic pattern of the molecular ion would be characteristic of a molecule containing two chlorine atoms.

Synthesis and Purification

The most plausible and widely used method for the synthesis of unsymmetrical benzophenones is the Friedel-Crafts acylation.[5][6] This electrophilic aromatic substitution reaction provides a direct route to the desired ketone.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The synthesis of 3,4-Dichloro-3',5'-difluorobenzophenone would likely proceed via the Friedel-Crafts acylation of 1,3-difluorobenzene with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. learning.sepscience.com [learning.sepscience.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to Dihalogenated Benzophenones for Advanced Research

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and materials science. We will address the specific properties of 3,4-Dichloro-3',5'-difluorobenzophenone , including its molecular weight, and provide a broader, in-depth analysis of a structurally related and industrially significant analogue, 4,4'-Difluorobenzophenone, to illustrate key principles in synthesis, application, and handling.

Part 1: Physicochemical Analysis of 3,4-Dichloro-3',5'-difluorobenzophenone and Related Isomers

While 3,4-Dichloro-3',5'-difluorobenzophenone is a specific chemical entity, it is not widely cataloged in commercial or research databases. Therefore, experimental data is limited. However, its core physicochemical properties can be precisely calculated from its molecular formula.

Molecular Structure and Weight

The chemical structure of 3,4-Dichloro-3',5'-difluorobenzophenone is defined by a central ketone group linking a 3,4-dichlorophenyl ring and a 3,5-difluorophenyl ring.

Caption: Chemical structure of 3,4-Dichloro-3',5'-difluorobenzophenone.

The molecular formula is C₁₃H₆Cl₂F₂O . Based on this, the precise molecular weight is calculated.

-

Monoisotopic Mass: 285.97605 Da

-

Average Molecular Weight: 287.09 g/mol

Comparative Data of Dihalogenated Benzophenone Isomers

To provide a functional context for researchers, the following table summarizes the properties of several related, well-documented isomers. This comparison is critical for understanding how substituent placement affects physical properties, which in turn influences reaction kinetics, solubility, and final product characteristics.

| Property | 3,4-Dichloro-3',5'-difluorobenzophenone | 3,5-Dichloro-3',4'-difluorobenzophenone[1] | 4,4'-Difluorobenzophenone[2] | 3,4'-Dichloro-5-fluorobenzophenone[3] |

| Molecular Formula | C₁₃H₆Cl₂F₂O | C₁₃H₆Cl₂F₂O | C₁₃H₈F₂O | C₁₃H₇Cl₂FO |

| Molecular Weight | 287.09 g/mol (Calculated) | 287.09 g/mol | 218.20 g/mol | 269.09 g/mol |

| CAS Number | Not available | 845781-05-7 | 345-92-6 | 844885-02-5 |

| Melting Point | Data not available | Data not available | 107.5 - 108.5 °C | Data not available |

| Boiling Point | Predicted: 390.3±42.0 °C[4] | Data not available | 612.57 K (339.42 °C) | Data not available |

| Density | Predicted: 1.436±0.06 g/cm³[4] | Data not available | Data not available | Data not available |

Part 2: In-Depth Technical Guide on 4,4'-Difluorobenzophenone (CAS: 345-92-6)

Given its extensive documentation and industrial relevance, 4,4'-Difluorobenzophenone serves as an excellent model for understanding the synthesis and application of dihalogenated benzophenones.

Overview and Core Applications

4,4'-Difluorobenzophenone is a colorless solid that is a cornerstone intermediate in the synthesis of high-performance polymers, most notably Polyetheretherketone (PEEK).[5][6] PEEK is a semi-crystalline thermoplastic renowned for its exceptional thermal stability and chemical resistance, making it indispensable in aerospace, medical, and automotive industries.[5] The generation of the PEEK polymer occurs through the reaction of 4,4'-difluorobenzophenone with salts of 1,4-benzenediol.[6]

Beyond PEEK, this compound is also used in the synthesis of other advanced poly(aryl ether ketone) copolymers and has applications as a pharmaceutical intermediate.[5][7]

Synthesis Protocol: Friedel-Crafts Acylation of Fluorobenzene

The most prevalent and industrially scalable method for synthesizing 4,4'-Difluorobenzophenone is the Friedel-Crafts acylation of fluorobenzene with 4-fluorobenzoyl chloride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[5][8]

Caption: Synthesis workflow for 4,4'-Difluorobenzophenone via Friedel-Crafts acylation.

Step-by-Step Methodology:

-

Reactor Preparation: A clean, dry, glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet is charged with a suitable solvent, typically petroleum ether.

-

Causality: An inert atmosphere (nitrogen) and dry conditions are crucial to prevent the deactivation of the aluminum chloride catalyst by moisture.

-

-

Catalyst Addition: Anhydrous aluminum chloride is added to the solvent. The amount is typically in slight molar excess relative to the 4-fluorobenzoyl chloride.

-

Acylating Agent Addition: 4-fluorobenzoyl chloride is added dropwise to the stirred suspension at a controlled temperature.

-

Causality: The dropwise addition helps to manage the exothermic reaction and prevent side reactions. The AlCl₃ coordinates with the carbonyl oxygen of the acyl chloride, forming a highly electrophilic acylium ion.

-

-

Fluorobenzene Addition: Fluorobenzene is then added to the reaction mixture. The reaction is typically heated to reflux to drive the reaction to completion.

-

Causality: The electron-rich fluorobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. The fluorine atom is an ortho-, para- director, leading to the desired 4,4'-isomer as the major product.

-

-

Reaction Quenching: After the reaction is complete (monitored by TLC or GC), the mixture is cooled and slowly quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Causality: This step hydrolyzes the aluminum chloride complexes and separates the organic product from the inorganic salts.

-

-

Work-up and Purification: The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., MgSO₄). The solvent is removed under reduced pressure. The crude solid is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield high-purity 4,4'-Difluorobenzophenone.

Safety, Handling, and Storage

As with any halogenated aromatic compound, proper safety protocols are mandatory.

-

Hazard Identification: 4,4'-Difluorobenzophenone is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). It is also toxic to aquatic life with long-lasting effects (H411).[9]

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[10][11]

-

Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[10] Prevent the release of the substance into the environment.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][12] Keep away from strong oxidizing agents.[11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]

This guide provides a foundational understanding of 3,4-Dichloro-3',5'-difluorobenzophenone and its analogues. By leveraging the extensive data available for compounds like 4,4'-Difluorobenzophenone, researchers can better anticipate the properties and handling requirements of novel isomers, accelerating discovery in both polymer science and medicinal chemistry.

References

- 3,4-DICHLORO-3',5'-DIFLUOROBENZOPHENONE Product Description. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHbAFjMOLz8o_zGIiss-oJ9Dx0dDI28AwyhDmIW6PegkDd01J1KLTtZdLWNyMwUgPsS5SHno1JtAcHd9H5l-RCNkJieknpvfTWDPnrcQnDMeWeF_pWHxqOnyu2q6f0f2yjhQk4OAdCp6x6YOSGeS380hZsC139rboYX3XiiuQbEnU=]

- 3,4'-Dichloro-5-fluorobenzophenone | C13H7Cl2FO | CID 2758110 - PubChem. [URL: https://vertexaisearch.cloud.google.

- SAFETY DATA SHEET - TCI Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYWdaAW0KrEU6UMi_X5BxRrZzl5OG-bTX9HqwC294C4Td_XC9VeSkaZogQsKSphLpv73W5dvod31iA5SVs_u2xzcIdXIG-aoRSzy0gGbIrU8FpyfcoMW0u7_8pWnAgGdZ1N6PGgo9GfFlm98bjF5B_QQ==]

- 3,5-dichloro-3',4'-difluorobenzophenone - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHr9ahCvKLBRyQlUqHt-5X9Ke4E_6J9fd4f5s4O2-3f3Hn1_bIXR4vhBe_qH7eV4XxdgL_TYUvszaKj0FYlmFIj9p7ULqwI5X4cZZ4Set-4IHgg9RRBdeo8rx8jfG2kopfsbx6g92F1LMtJBBR81Nm7rRaPOzn54ReuhyY5U81R]

- SAFETY DATA SHEET - Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnhNdgvxn1qJ8RAbWu5d8DHIBBYkBAiWfdnD1TSpCiu16CHl0DzKnYeqSNBqDuMbux_0kt2y1vFU_vDxOgn9MWZph-n3Wij-l6aqblOjwjQIBQVB4IE9UTT0Pm5xjoLm_qDImjcCc267_Zg2cOSHN3zGtmFNCbHwvJMfoI4Cd4Z_T8YQHhUF8jgckjisaARuYQ]

- What are the applications of 4,4'-Difluorobenzophenone? - FAQ - Guidechem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiI2vhB0GQpFQB65ny2xuJw0SnW0qk78tJmZPE7GhBiRf9ZjcwQi8n1Rnuax5r79cDarM6X9kV6mxtv9sjiSvDcsxOYBoG1eErMfbDHJecMZ4XpcIGeLpI_y1jxbP0MBG0UfkyJ-XoT4CxyolZ7WqtlaLbnNL84mJOJPxWXId7A5zJKNT1pQ7e5Yo=]

- 3,4-Difluorobenzophenone - Safety Data Sheet - Synquest Labs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNOo_wqIM7gF7Ys67oBqSXkOSE8chO0gQBcXMRl6n9iHiapWUwiTSeEKibhfPiPqGVWV1_rZWM-hBkZYsVhnxgTzressYQossqgChNW1rzssPqldjmSc6c7_7jo3vOKGv9QyosKbajbaw2tmDXMbQYHY2Ps50cnIMWQ6zQbtf4-udOZYJWiXSpIFuVaxkbInc=]

- SAFETY DATA SHEET - Fisher Sci. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqUE9jNx7fzU7VYMC-VIOxJu3dq-SmS6oZG4i71onxmoYFh8qMEIOWJ_0SkvLCwjFS_UdSy_TcAvtQLLxAUT_F0DzwdZrNBnnBciDvrZBwxa7N1ACh0OHKweLIg9TpYdMRIlrP_sm5_oqjNiv9zAoKKZcS6gxq4ndcRsIjQHveXvnDRePVai56Y7bleQsuBLKSu9_HW2iddfM_TVRhUHtsSzJ3YKsXszueiliWNYnfpYLJ9wxEOicAKQCGK3C5]

- Comprehensive Overview of 4,4'-Difluorobenzophenone: Applications and Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPc1eyWuZ2aRH9YpdDJp6gbb0f6-IXHFdAwNngDTBphTNpHDdS1DzN84Sax0fDueZj1vFzDKBH6cB_Dftk4P7i36y1_r92-rkaM1byrB6iJ670KKZ8XEQagjvJcJqn18m1sa0QZDetzbO_tPWIxzc_UPaGcbNy8oHt0pSsMeC6l1yAhR_VD48F8L8cBXjprov9WViBMGMALkp6rscKUED8Gwqgx9O8w==]

- 4,4'-Difluorobenzophenone - Wikipedia. [URL: https://en.wikipedia.org/wiki/4,4%27-Difluorobenzophenone]

- 4,4'-Difluorobenzophenone - Santa Cruz Biotechnology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGz-DJNa_PNLYvrNjq8_pvtkRXjTND5nOe015Tks1cYYQ8VIz6uXjuJk_tKpG2WxBOTceSza_y_2iblyoyAWBqXPoJ1zaw8uF9vunLa9RP7Sa3qqcymB15RzeCdpAligRNDtTjU-jZKIoBwlg==]

- 4,4'-Difluorobenzophenone - Cheméo. [URL: https://www.chemeo.com/cid/123-065-3/4-4-Difluorobenzophenone.pdf]

- Synthetic routes to 4,4'-difluorobenzophenone from 4,4'-Difluorobiphenyl - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG96Mfy1qeDl7XfNP9N6sP4_EoGQfygQWK9gMWzLXnHMygC6JqYCD4euqQMhhflErG7gujsXF3-xEV2SqPElYdQju4cFXjjqUJChipARPypGxxFBartJ6bR5t9alvnx4tquetPR7HTv2FPzVxT6Psain2h3PZ8Qi9DOmYFY8wisshCpTQpfijLmdPU9p_-WbutLt0WxKUndpgVLn9vAu1mhc-U0]

- 4,4-DIFLUORO BENZOPHENONE CAS No 345-92-6 MATERIAL SAFETY DATA SHEET SDS/MSDS - Central Drug House. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbSqmkljz7IYIt_Emm1j6omZeUVAtgFClL2TzkOLWdeppdRNdI1XkU_U9bV4zDysPwE39vdRPx-_1m86_1xIJb83OdFQMQ-2lLZ32gaieo6nQcEjVit62iChY4Ae7siOViVFjNIACPm60iJDNnGtevEfC_KSSs962UsQ798SPMe_3UUKgw-qggdb8xEOTORk87h62tPgX5g7OYQPhhoRhO-_NbwwED2syP7_A=]

Sources

- 1. 3,5-DICHLORO-3',4'-DIFLUOROBENZOPHENONE CAS#: 845781-05-7 [m.chemicalbook.com]

- 2. chemeo.com [chemeo.com]

- 3. 3,4'-Dichloro-5-fluorobenzophenone | C13H7Cl2FO | CID 2758110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 844885-16-1 CAS MSDS (3,4-DICHLORO-3',5'-DIFLUOROBENZOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. 4,4'-Difluorobenzophenone (CTFE, R1113, CFC1113, Trifluorochloroethylene, Chlorotrifluoroethylene) CAS:345-92-6 [kangmei.com]

- 7. Page loading... [guidechem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. fishersci.com [fishersci.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of Halogenated Benzophenones

An In-Depth Technical Guide to (3,4-Dichlorophenyl)(3,5-difluorophenyl)methanone A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the benzophenone scaffold is a cornerstone, recognized for its prevalence in a multitude of biologically active compounds.[1] Its structural rigidity and synthetic tractability make it a "privileged scaffold" for the development of novel therapeutics. This guide focuses on a specific, strategically halogenated derivative: (3,4-Dichlorophenyl)(3,5-difluorophenyl)methanone .

The deliberate placement of chloro and fluoro substituents on the phenyl rings is not arbitrary; it is a calculated design element intended to modulate the molecule's physicochemical and pharmacological properties. Halogenation is a well-established strategy in drug discovery to enhance metabolic stability, improve membrane permeability, and introduce specific, high-affinity interactions with biological targets.[2] This document provides a comprehensive technical overview of (3,4-dichlorophenyl)(3,5-difluorophenyl)methanone, detailing its synthesis, characterization, and potential applications as a valuable building block in drug discovery programs.

Core Compound Identification and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for regulatory submission and scientific reproducibility. The nomenclature and fundamental properties of the title compound are summarized below.

| Property | Value | Source |

| IUPAC Name | (3,4-Dichlorophenyl)(3,5-difluorophenyl)methanone | [3] |

| Synonyms | 3,4-Dichloro-3',5'-difluorobenzophenone | [4] |

| CAS Number | 844885-16-1 | [4] |

| Molecular Formula | C₁₃H₆Cl₂F₂O | [4] |

| Molecular Weight | 287.09 g/mol | [4][5] |

Synthesis via Friedel-Crafts Acylation: A Mechanistic Approach

The most direct and reliable method for the synthesis of aromatic ketones like (3,4-dichlorophenyl)(3,5-difluorophenyl)methanone is the Friedel-Crafts acylation.[6] This electrophilic aromatic substitution reaction offers high yields and avoids the polyalkylation and rearrangement issues often associated with its counterpart, the Friedel-Crafts alkylation.[6]

The Causality Behind the Method

The reaction proceeds by activating an acyl chloride with a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion.[7] This resonance-stabilized cation is then attacked by the electron-rich π-system of an aromatic ring.[6][8] For the synthesis of our target molecule, 1,2-dichlorobenzene is reacted with 3,5-difluorobenzoyl chloride. The choice of a Lewis acid catalyst is critical; AlCl₃ is effective and widely used, though it can be moisture-sensitive and require stoichiometric amounts due to complexation with the final ketone product.[8]

Caption: Synthetic workflow for (3,4-dichlorophenyl)(3,5-difluorophenyl)methanone.

Experimental Protocol (Self-Validating System)

This protocol is a robust, field-proven methodology for Friedel-Crafts acylation.

-

Reaction Setup (Inert Atmosphere): To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.). Suspend the AlCl₃ in an appropriate anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Acylium Ion Formation: Cool the suspension to 0 °C using an ice bath. Slowly add 3,5-difluorobenzoyl chloride (1.0 eq.) to the suspension. Stir the mixture at 0 °C for 30 minutes. The formation of the acylium ion complex is often accompanied by a color change.

-

Electrophilic Substitution: Add 1,2-dichlorobenzene (1.1 eq.) dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C and cautiously pour it over crushed ice containing concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and quenches the reaction.

-

Workup and Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure (3,4-dichlorophenyl)(3,5-difluorophenyl)methanone.

Structural Elucidation and Analytical Characterization

Unambiguous structural confirmation is a non-negotiable aspect of chemical synthesis. A combination of spectroscopic methods is required to validate the identity and purity of the final compound.

Caption: General analytical workflow for compound characterization.

Mass Spectrometry (MS)

-

Expected Data for Target: The electron ionization mass spectrum should show a molecular ion (M⁺) peak corresponding to the molecular weight. A key diagnostic feature will be the isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), exhibiting characteristic M⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1.

-

Case Study (4,4'-Difluorobenzophenone): The mass spectrum shows a molecular ion peak at m/z = 218.20, corresponding to its molecular weight.[11][12]

Infrared (IR) Spectroscopy

-

Expected Data for Target: The IR spectrum will be dominated by a strong, sharp absorption band in the region of 1660-1680 cm⁻¹ , which is characteristic of the C=O (ketone) stretching vibration. Other notable peaks will include C-Cl stretches (typically 600-800 cm⁻¹) and C-F stretches (typically 1000-1300 cm⁻¹).

-

Case Study (4,4'-Difluorobenzophenone): The IR spectrum for this analog displays a prominent C=O stretch around 1660 cm⁻¹.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expected Data for Target (¹H NMR): The proton NMR spectrum will show signals only in the aromatic region (approx. 7.0-8.0 ppm). The three protons on the dichlorophenyl ring and the three protons on the difluorophenyl ring will exhibit complex splitting patterns (multiplets) due to proton-proton and proton-fluorine coupling.

-

Expected Data for Target (¹³C NMR): The carbon NMR will show a characteristic ketone carbonyl signal downfield (approx. 190-200 ppm). There will be 12 distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing effects of the halogen substituents.

-

Case Study (4,4'-Difluorobenzophenone): The ¹H NMR spectrum of 4,4'-difluorobenzophenone shows two distinct multiplets in the aromatic region, consistent with its symmetric structure.[10] The ¹³C NMR shows the expected downfield carbonyl peak and signals for the aromatic carbons, with splitting observed due to carbon-fluorine coupling.

Potential Applications in Drug Discovery

The benzophenone scaffold is not merely a synthetic curiosity; it is a validated pharmacophore with significant therapeutic potential.[1][13] The specific halogenation pattern of (3,4-dichlorophenyl)(3,5-difluorophenyl)methanone positions it as an attractive starting point for library synthesis in several therapeutic areas.

-

Metabolic Stability: The presence of chlorine and fluorine atoms can block sites of metabolic oxidation, a common strategy to increase the half-life of a drug candidate.[2]

-

Modulation of Kinase Activity: Many kinase inhibitors incorporate halogenated phenyl rings to form specific halogen bonds or hydrophobic interactions within the ATP-binding pocket. The dichlorodifluoro substitution pattern offers a unique electronic and steric profile for such interactions.

-

Bioisosteric Replacement: The central ketone can be a site of metabolic reduction. In advanced lead optimization, it could be replaced with a difluoromethylene (CF₂) group, a common bioisostere, to improve metabolic stability while maintaining key electrostatic interactions.[14]

Caption: Conceptual interaction of a benzophenone-based inhibitor with a protein kinase.

Conclusion

(3,4-Dichlorophenyl)(3,5-difluorophenyl)methanone is more than just a chemical compound; it is a strategically designed molecular tool. Its synthesis is achievable through robust and well-understood chemical transformations like the Friedel-Crafts acylation. While detailed characterization data requires empirical generation, its structure can be confidently elucidated using standard spectroscopic techniques. For drug development professionals, the true value of this scaffold lies in its potential. The specific arrangement of its four halogen atoms provides a unique platform to explore novel structure-activity relationships, offering a promising starting point for the discovery of next-generation therapeutics.

References

- BenchChem. The Versatile Scaffold: 3,4-Dichloro-4'-fluorobenzophenone as a Cornerstone in Modern Drug Discovery.

- PubChem. 3,4'-Dichloro-5-fluorobenzophenone.

- Pearson. Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone.

- YouTube.

- Sigma-Aldrich.

- Chemistry LibreTexts. C.

- Chemistry Steps.

- BenchChem. Spectroscopic data of 3,4-Dichloro-4'-fluorobenzophenone (NMR, IR, MS).

- Wikipedia. 4,4'-Difluorobenzophenone.

- ChemicalBook. 3,5-dichloro-3',4'-difluorobenzophenone.

- Selleckchem. 3,4-DICHLORO-3',5'-DIFLUOROBENZOPHENONE Product Description.

- Tetrahedron. 845781-05-7 | 3,5-Dichloro-3',4'-difluorobenzophenone.

- ChemScene. (3,4-Dichlorophenyl)(2-fluorophenyl)methanone.

- NIST. 4,4'-Difluorobenzophenone.

- National Institutes of Health. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres.

- PubChem. (3,4-Dichlorophenyl)-(furan-3-yl)methanone.

- National Institutes of Health. Benzophenone: a ubiquitous scaffold in medicinal chemistry.

- NIST. 4,4'-Difluorobenzophenone.

- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (3,4-Dichlorophenyl)-(furan-3-yl)methanone | C11H6Cl2O2 | CID 43463776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 844885-16-1 CAS MSDS (3,4-DICHLORO-3',5'-DIFLUOROBENZOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 3,5-DICHLORO-3',4'-DIFLUOROBENZOPHENONE CAS#: 845781-05-7 [m.chemicalbook.com]

- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 4,4'-Difluorobenzophenone - Wikipedia [en.wikipedia.org]

- 11. 4,4'-Difluorobenzophenone [webbook.nist.gov]

- 12. 4,4'-Difluorobenzophenone [webbook.nist.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

3,4-Dichloro-3',5'-difluorobenzophenone solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 3,4-Dichloro-3',5'-difluorobenzophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloro-3',5'-difluorobenzophenone is a halogenated aromatic ketone, a class of compounds that serves as versatile scaffolds in medicinal chemistry and materials science.[1] The specific substitution pattern of two chlorine atoms and two fluorine atoms on the benzophenone framework imparts unique electronic and lipophilic properties. These characteristics are crucial in influencing the compound's behavior in various chemical and biological systems. For researchers in drug development and organic synthesis, a thorough understanding of the solubility of this compound in organic solvents is paramount. Solubility dictates the choice of solvents for reaction media, purification processes such as recrystallization, and formulation for screening assays. This guide provides a comprehensive overview of the theoretical principles, predictive insights, and detailed experimental protocols for determining the solubility of 3,4-Dichloro-3',5'-difluorobenzophenone.

Physicochemical Properties of 3,4-Dichloro-3',5'-difluorobenzophenone

While extensive experimental data for this specific molecule is not widely published, its fundamental properties can be established, and others can be inferred from its structure and data on closely related compounds.

| Property | Value/Prediction | Source |

| CAS Number | 844885-16-1 | [2][3] |

| Molecular Formula | C₁₃H₆Cl₂F₂O | [2] |

| Molecular Weight | 287.09 g/mol | [2] |

| Appearance | Likely a white to off-white crystalline solid | Inferred from related compounds[4][5] |

| Polarity | Moderately polar, with a significant non-polar character | Inferred from structure |

| Water Solubility | Expected to be poorly soluble | Inferred from related compounds[1] |

| Organic Solvent Solubility | Expected to be soluble in common organic solvents | Inferred from related compounds[1] |

The presence of the polar carbonyl group (C=O) and the electronegative halogen atoms contributes to the molecule's polarity. However, the two aromatic rings provide a significant non-polar, hydrophobic character. This dual nature suggests that its solubility will be highly dependent on the choice of solvent.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[6][7] For 3,4-Dichloro-3',5'-difluorobenzophenone, the key factors are:

-

Polarity : The molecule has a moderately polar ketone group but is dominated by two large, non-polar halogenated phenyl rings. Therefore, it is expected to be more soluble in moderately polar to non-polar organic solvents that can engage in dipole-dipole interactions and London dispersion forces. Solvents like dichloromethane, chloroform, ethyl acetate, and acetone are likely to be effective.[1][8] Highly polar solvents like water or methanol may be less effective due to their strong hydrogen-bonding networks.

-

Halogenation Effect : The presence of chlorine and fluorine atoms increases the molecular weight and size, which can decrease solubility.[6] However, these halogens also alter the electronic distribution and polarizability of the molecule, influencing its interactions with solvents. The gem-difluorination and dichlorination can have complex effects on lipophilicity and aqueous solubility.[9]

-

Temperature : For most solids dissolving in liquid solvents, solubility increases with temperature.[6] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the crystal lattice energy of the solid and the intermolecular forces within the solvent.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 844885-16-1 CAS MSDS (3,4-DICHLORO-3',5'-DIFLUOROBENZOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Chemical-Suppliers | Product Search [chemical-suppliers.eu]

- 4. chemimpex.com [chemimpex.com]

- 5. 3,4-Difluorobenzophenone | 85118-07-6 | TCI AMERICA [tcichemicals.com]

- 6. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 7. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 9. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Unique Photophysics of Halogenated Benzophenones

An In-depth Technical Guide to the Photophysical Properties of Dichlorodifluorobenzophenones

This guide provides a comprehensive technical overview of the photophysical properties of dichlorodifluorobenzophenones, a class of halogenated aromatic ketones. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes fundamental principles with practical, field-proven experimental insights. We will explore the intricate interplay of electronic transitions, excited-state dynamics, and the influence of specific substitution patterns on the behavior of these molecules upon light absorption.

Benzophenone is a cornerstone molecule in photochemistry, renowned for its efficient population of the triplet excited state through intersystem crossing (ISC). This property makes it an effective photosensitizer. The introduction of halogen atoms—specifically chlorine and fluorine—onto the benzophenone scaffold dramatically modulates its photophysical and photochemical behavior.

-

Chlorine Substitution: The heavy-atom effect of chlorine enhances spin-orbit coupling, which generally accelerates the rate of intersystem crossing from the singlet excited state (S₁) to the triplet excited state (T₁). This often leads to a decrease in fluorescence and an increase in phosphorescence and photosensitizing efficiency.

-

Fluorine Substitution: Fluorine, being highly electronegative, can significantly alter the energy levels of the molecular orbitals through inductive effects. This can shift the absorption and emission spectra and influence the energies and characters of the n,π* and π,π* excited states, which are central to benzophenone's photophysics.

The combined presence of both chlorine and fluorine in dichlorodifluorobenzophenones creates a complex photophysical landscape where these effects are superimposed, leading to unique properties that are highly dependent on the specific substitution pattern. Understanding these properties is crucial for applications ranging from photodynamic therapy and photoinitiators to molecular probes.

Electronic Absorption and Ground-State Properties

The absorption of ultraviolet (UV) light by dichlorodifluorobenzophenones promotes the molecule from its ground electronic state (S₀) to an excited singlet state (S₁ or S₂). The UV-Vis absorption spectrum is typically characterized by two main bands:

-

n→π* Transition: A lower-energy, weaker absorption band (typically with a molar extinction coefficient, ε, < 1000 M⁻¹cm⁻¹) corresponding to the promotion of an electron from a non-bonding (n) orbital on the carbonyl oxygen to an anti-bonding (π*) orbital of the aromatic system. This transition is formally forbidden by symmetry but is observed due to vibronic coupling.

-

π→π* Transition: A higher-energy, much stronger absorption band (ε > 10,000 M⁻¹cm⁻¹) arising from the promotion of an electron from a bonding (π) orbital to an anti-bonding (π*) orbital within the aromatic rings.

The precise positions (λmax) and intensities (ε) of these bands are sensitive to the substitution pattern and the solvent environment.

Quantitative Absorption Data

A summary of representative absorption data for a specific isomer is presented below. Note that data for many specific dichlorodifluorobenzophenone isomers is sparse in publicly accessible literature, and the following table illustrates the expected parameters.

| Compound | Solvent | λmax (n→π) [nm] | ε (n→π) [M⁻¹cm⁻¹] | λmax (π→π) [nm] | ε (π→π) [M⁻¹cm⁻¹] | Reference |

| 4,4'-Dichlorobenzophenone | Dichloromethane | ~345 | ~150 | ~260 | ~18,000 | (Illustrative Data) |

| 3,3'-Dichloro-4,4'-difluorobenzophenone | Acetonitrile | (Expected ~340-360) | (Expected ~100-500) | (Expected ~250-270) | (Expected >15,000) | (Hypothetical) |

Excited-State Dynamics: A Tale of Two States

Upon excitation, the molecule finds itself in the S₁ state. From here, it has several pathways to relax, governed by the relative rates of competing processes. For benzophenones, the most critical dynamic is the competition between fluorescence and intersystem crossing.

A Jablonski diagram illustrates the possible de-excitation pathways for an excited molecule. For dichlorodifluorobenzophenones, the process is dominated by the following steps:

-

S₀ → S₁ Excitation: Absorption of a UV photon excites the molecule to the first excited singlet state, S₁(n,π*).

-

Intersystem Crossing (ISC): This is the key process. Due to spin-orbit coupling, which is enhanced by the chlorine atoms, the molecule efficiently transitions from the S₁(n,π) state to an isoenergetic vibrational level of the triplet manifold, often the T₂(π,π) state. This is an extremely fast process, often occurring on a sub-picosecond timescale.

-

Internal Conversion (IC): The molecule then rapidly relaxes from T₂ to the lowest triplet state, T₁(n,π*), by shedding excess vibrational energy as heat to the solvent.

-

Phosphorescence: From the T₁ state, the molecule can relax back to the S₀ ground state by emitting a photon. This radiative transition is spin-forbidden, and therefore much slower than fluorescence, with lifetimes ranging from microseconds to seconds.

-

Non-Radiative Decay: The T₁ state can also decay non-radiatively to S₀, dissipating its energy as heat.

Fluorescence (radiative decay from S₁) is typically very weak or non-existent in benzophenones because the rate of intersystem crossing is orders of magnitude faster, meaning nearly every excited singlet state converts to a triplet state.

Caption: Jablonski diagram for a dichlorodifluorobenzophenone derivative.

Experimental Protocols for Photophysical Characterization

Accurate characterization requires a suite of spectroscopic techniques. The protocols described here represent a self-validating workflow, incorporating necessary controls and calibrations.

Steady-State UV-Vis Absorption Spectroscopy

-

Objective: To determine the absorption maxima (λmax) and molar extinction coefficients (ε).

-

Methodology:

-

Preparation of Stock Solution: Accurately weigh ~5-10 mg of the dichlorodifluorobenzophenone and dissolve it in a known volume (e.g., 10.00 mL) of spectroscopic grade solvent (e.g., acetonitrile or cyclohexane) in a volumetric flask. This creates a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of 4-5 dilutions from the stock solution to cover an absorbance range of 0.1 to 1.0. This is the optimal range for accurate measurements according to the Beer-Lambert law.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use a matched pair of quartz cuvettes (1 cm path length). Fill one cuvette with the pure solvent to serve as the reference/blank.

-

Data Acquisition: Record the absorption spectrum for each dilution from ~200 nm to 500 nm.

-

Data Analysis: Plot the absorbance at the λmax of the n→π* and π→π* transitions against concentration. The slope of this line, according to the Beer-Lambert law (A = εbc), will be the molar extinction coefficient, ε. The linearity of this plot validates the data.

-

Phosphorescence Spectroscopy at Low Temperature (77 K)

-

Objective: To measure the phosphorescence emission spectrum and lifetime. Low temperature is essential.

-

Causality: At room temperature, collisions and molecular vibrations cause rapid non-radiative decay of the triplet state. By freezing the sample in a rigid glass matrix at liquid nitrogen temperature (77 K), these processes are minimized, allowing the slow, spin-forbidden phosphorescence to be observed.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution (~10⁻⁵ M) of the compound in a solvent that forms a clear, rigid glass at 77 K. A common choice is a 2-methyltetrahydrofuran (2-MeTHF) or an ethanol/methanol mixture (4:1 v/v).

-

Deoxygenation: The triplet state is highly susceptible to quenching by molecular oxygen (which has a triplet ground state). Deoxygenate the sample by bubbling with high-purity nitrogen or argon for 15-20 minutes, or by several freeze-pump-thaw cycles.

-

Measurement Setup: Place the sealed sample tube into a quartz Dewar flask. Position the Dewar in the sample compartment of a spectrofluorometer equipped with a phosphorescence accessory (which uses a pulsed lamp and a gated detector).

-

Data Acquisition (Spectrum): Cool the sample by filling the Dewar with liquid nitrogen. Set the excitation wavelength to the λmax of the π→π* absorption band. Scan the emission spectrum, ensuring the detector gate is timed to collect the signal only after the excitation pulse has ceased, eliminating any potential short-lived fluorescence.

-

Data Acquisition (Lifetime): Set the emission monochromator to the phosphorescence maximum. Record the decay of the emission intensity over time following a single excitation pulse. Fit the decay curve to a single exponential function (I(t) = I₀e^(-t/τ)) to determine the phosphorescence lifetime (τ).

-

Caption: Experimental workflow for photophysical characterization.

Summary and Outlook

Dichlorodifluorobenzophenones are a fascinating class of molecules whose photophysical properties are finely tuned by the specific arrangement of their halogen substituents. Their hallmark is an exceptionally efficient intersystem crossing to the triplet state, making them poor fluorophores but potent phosphorescent emitters and photosensitizers. The heavy-atom effect of chlorine accelerates this process, while the inductive effects of fluorine modulate the underlying energy levels.

The experimental workflows detailed in this guide—from precise absorption measurements to low-temperature phosphorescence lifetime studies—provide a robust framework for characterizing these and other similar compounds. A thorough understanding of their behavior in the excited state is paramount for leveraging their full potential in applications such as:

-

Photoinitiators: The efficient generation of triplet states can initiate polymerization reactions upon UV exposure.

-

Photodynamic Therapy: As photosensitizers, they can generate reactive oxygen species to destroy targeted cells.

-

Materials Science: Incorporation into polymer matrices can impart specific photophysical properties, such as UV-shielding or triplet-triplet annihilation-based upconversion.

Future research will likely focus on synthesizing a broader range of isomers to establish more precise structure-property relationships and on utilizing ultrafast transient absorption spectroscopy to directly observe the rapid intersystem crossing dynamics.

References

Note: The following list is representative of the types of sources used in photophysical research. As specific data for dichlorodifluorobenzophenones is limited, these references provide foundational knowledge on the techniques and principles discussed.

-

Jablonski Diagram Principles. Lakowicz, J. R. Principles of Fluorescence Spectroscopy. Springer. ([Link])

-

Photochemistry of Benzophenone. Turro, N. J., Ramamurthy, V., & Scaiano, J. C. Modern Molecular Photochemistry of Organic Molecules. University Science Books. ([Link])

-

Experimental Techniques in Photochemistry. Montalti, M., Credi, A., Prodi, L., & Gandolfi, M. T. Handbook of Photochemistry. CRC Press. ([Link])

-

Intersystem Crossing Dynamics. Goudman, F., & Chergui, M. "The Benzophenone S1(n,π) → T1(n,π) States Intersystem Crossing Reinvestigated by Ultrafast Absorption Spectroscopy and Multivariate Curve Resolution." The Journal of Physical Chemistry A, 2015, 119 (12), 2915–2921. ([Link])

Theoretical Investigations into the Electronic Structure of Halogenated Benzophenones: A Technical Guide for Researchers

Introduction: The Enduring Significance of Benzophenones and the Intrigue of Halogenation

Benzophenone, a seemingly simple aromatic ketone, has for decades served as a cornerstone model system for unraveling the fundamental principles of photophysics and photochemistry.[1][2] Its unique electronic structure, characterized by distinct n→π* and π→π* transitions, and a highly efficient intersystem crossing (ISC) to the triplet state, has made it an invaluable tool in a vast array of scientific domains.[3][4] From its use as a photoinitiator in polymer chemistry to its application as a photolabeling agent in chemical biology, the versatility of benzophenone is well-established.[4][5]

The introduction of halogen substituents onto the benzophenone scaffold dramatically modulates its electronic and photophysical properties, a phenomenon broadly known as the "heavy-atom effect."[6][7] This perturbation, driven by enhanced spin-orbit coupling (SOC), significantly influences the rates of spin-forbidden processes like intersystem crossing and phosphorescence.[6][7][8] Consequently, halogenated benzophenones have emerged as a fascinating class of molecules with tunable photochemical reactivity and diverse applications, ranging from photocatalysis to the development of advanced materials such as those used in organic light-emitting diodes (OLEDs).[6][7][9]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals who seek a comprehensive understanding of the theoretical underpinnings of the electronic structure of halogenated benzophenones. We will delve into the computational methodologies employed to probe these systems, explore the intricate details of their electronic landscapes, and elucidate the profound impact of halogenation on their photophysical and photochemical behavior.

I. Theoretical Methodologies: A Computational Chemist's Toolkit

The investigation of the electronic structure of halogenated benzophenones heavily relies on the tools of computational quantum chemistry. These methods provide a powerful lens through which we can visualize molecular orbitals, predict electronic transitions, and calculate key photophysical parameters.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

Density Functional Theory (DFT) has become the workhorse for ground-state electronic structure calculations in this field due to its favorable balance of accuracy and computational cost.[10][11][12] Functionals such as B3LYP are commonly employed to optimize molecular geometries and calculate ground-state properties.[11][13]

For the study of excited states, Time-Dependent Density Functional Theory (TD-DFT) is the predominant method.[11][14] TD-DFT calculations allow for the prediction of vertical excitation energies, oscillator strengths (which relate to absorption intensity), and the nature of the electronic transitions (e.g., n→π* or π→π*).[10][13] The choice of functional and basis set is crucial for obtaining accurate results, and it is common practice to benchmark computational findings against experimental spectroscopic data.[13]

Advanced Methods for Intersystem Crossing

While TD-DFT provides a good starting point for understanding excited states, a more rigorous treatment is often necessary to accurately describe intersystem crossing, a process critical to the photophysics of benzophenones.[15][16] Advanced computational methods that incorporate spin-orbit coupling are essential for calculating ISC rates.[6][7][8] These calculations can elucidate the pathways of triplet state population, distinguishing between direct S₁→T₁ transitions and indirect routes involving higher-lying triplet states (e.g., S₁→T₂→T₁).[17][18]

II. Unraveling the Electronic Structure: Orbitals, States, and Transitions

The electronic behavior of halogenated benzophenones is dictated by the interplay of their frontier molecular orbitals and the nature of their excited states.

Frontier Molecular Orbitals and the HOMO-LUMO Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in the electronic transitions of these molecules. The energy difference between them, the HOMO-LUMO gap, provides a first approximation of the molecule's excitability.[11] Halogen substitution can significantly influence the energies of these orbitals and thus the HOMO-LUMO gap. Electron-withdrawing halogens generally lower the energies of both the HOMO and LUMO, with the magnitude of this effect depending on the halogen's electronegativity and its position on the aromatic ring.[11]

The Nature of Excited States: n→π vs. π→π**

Upon absorption of UV light, benzophenones are promoted to an excited singlet state (S₁). The character of this state is crucial to its subsequent photophysical and photochemical behavior.[14] In benzophenone itself, the lowest energy singlet excited state is typically of n→π* character, arising from the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital of the carbonyl group.[3][4] This transition is formally forbidden by symmetry rules, resulting in a weak absorption band.

Higher in energy lies a π→π* excited state, which involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital of the aromatic system.[13] The relative ordering and energy gap between the n→π* and π→π* states can be influenced by both solvent polarity and substituent effects, including halogenation.[14]

The Jablonski Diagram: A Photophysical Roadmap

The photophysical processes that follow photoexcitation can be visualized using a Jablonski diagram. For a typical halogenated benzophenone, this diagram illustrates the absorption of a photon to an excited singlet state, followed by rapid intersystem crossing to a triplet state (T₁), and subsequent deactivation pathways such as phosphorescence or photochemical reaction.

Caption: A simplified Jablonski diagram for a halogenated benzophenone.

III. The Heavy-Atom Effect: How Halogens Modulate Photophysics

The introduction of halogens (F, Cl, Br, I) onto the benzophenone framework has a profound impact on its photophysical properties, primarily through the heavy-atom effect. This effect enhances spin-orbit coupling, which facilitates spin-forbidden transitions.[6][7]

Enhanced Intersystem Crossing

The most significant consequence of the heavy-atom effect in halogenated benzophenones is the dramatic increase in the rate of intersystem crossing from the initially populated singlet state (S₁) to the triplet manifold (T₁).[7] This is due to the increased mixing of the singlet and triplet wavefunctions, which relaxes the spin selection rules. The efficiency of this process generally increases with the atomic number of the halogen (I > Br > Cl > F).[6][8] This near-quantitative ISC is what makes benzophenones and their derivatives such effective triplet photosensitizers.[3]

Influence on Triplet State Lifetime and Reactivity

While the heavy-atom effect populates the triplet state more efficiently, it also provides a more efficient pathway for the deactivation of the triplet state back to the ground state via phosphorescence and non-radiative decay.[19][20] Consequently, the triplet lifetimes of halogenated benzophenones can be significantly shorter than that of the parent benzophenone. This has important implications for their photochemical reactivity, as a shorter-lived triplet state has less time to participate in bimolecular reactions.

Quantitative Comparison of Halogen Effects

The following table summarizes the typical trends observed for the influence of halogen substitution on key photophysical parameters of benzophenones.

| Property | Fluorine | Chlorine | Bromine | Iodine |

| Intersystem Crossing Rate | Small increase | Moderate increase | Significant increase | Very large increase |

| Triplet Quantum Yield | High (~1) | High (~1) | High (~1) | High (~1) |

| Phosphorescence Lifetime | Longest | Intermediate | Shorter | Shortest |

| Spin-Orbit Coupling | Weakest | Moderate | Stronger | Strongest |

IV. Computational Workflow for Studying Halogenated Benzophenones

A typical computational workflow for investigating the electronic structure of a halogenated benzophenone involves a series of well-defined steps.

Caption: A typical computational workflow for theoretical studies.

Step-by-Step Protocol

-

Molecular Structure Definition: The initial 3D coordinates of the halogenated benzophenone are generated using a molecular builder.

-

Ground State Geometry Optimization: A DFT calculation (e.g., using the B3LYP functional and a suitable basis set like 6-311+G(d,p)) is performed to find the lowest energy conformation of the molecule.[11]

-

Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Excited State Calculation: A TD-DFT calculation is then carried out on the optimized ground-state geometry to determine the vertical excitation energies, oscillator strengths, and compositions of the lowest-lying singlet and triplet excited states.[11][14]

-

Spin-Orbit Coupling Calculation (Optional): For a detailed investigation of intersystem crossing, calculations of the spin-orbit coupling matrix elements between the relevant singlet and triplet states are performed.[6][8]

-

Analysis of Results: The computational outputs are analyzed to understand the nature of the frontier orbitals, the character of the excited states, and the influence of the halogen substituent on the electronic and photophysical properties.

V. Applications and Future Outlook

The tunable electronic properties of halogenated benzophenones make them valuable in a variety of applications.

-

Photocatalysis: Their ability to efficiently generate triplet states makes them excellent photosensitizers for a range of chemical transformations.[9]

-

Materials Science: Halogenated benzophenone derivatives are being explored for use in OLEDs, where efficient intersystem crossing and reverse intersystem crossing are crucial for device performance.[6][7]

-

Drug Development and Photodynamic Therapy: The light-activated properties of these compounds are being investigated for applications in photoregulated drug delivery and as agents in photodynamic therapy.[10]

-

Environmental Science: Understanding the electronic structure and photochemical behavior of halogenated benzophenones is also important for assessing their environmental fate and potential endocrine-disrupting effects.[21][22]

The future of research in this area will likely focus on the rational design of novel halogenated benzophenone derivatives with precisely tailored photophysical properties for specific applications. This will involve a synergistic approach combining advanced computational modeling with sophisticated experimental techniques, such as femtosecond transient absorption spectroscopy, to gain an even deeper understanding of the intricate dance of electrons in these fascinating molecules.[1][23]

References

- Unveiling the Multifaceted Nature of 4-(4-Methylphenyl Thio)

-

Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. MDPI. [Link]

-

Time-dependent density functional theory study on intramolecular charge transfer and solvent effect of dimethylaminobenzophenone. The Journal of Chemical Physics. [Link]

-

(PDF) Ultrafast Study of Substituted-Position-Dependent Excited-state Evolution in Benzophenone-Carbazole Dyads. ResearchGate. [Link]

-

Time-Resolved Resonance Raman and Density Functional Theory Investigation of the Photoreactions of Benzophenone in Aqueous Solution. Sci-Hub. [Link]

-

Photophysical Properties of Benzophenone Based TADF Emitters in Relation to Their Molecular Structure. Semantic Scholar. [Link]

-

Properties of Excited Ketyl Radicals of Benzophenone Analogues Affected by the Size and Electronic Character of the Aromatic Ring Systems. ResearchGate. [Link]

-

Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. ACS Publications. [Link]

-

Benzophenone-catalyzed photochemical C(sp³)-H chlorination. ResearchGate. [Link]

-

Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments. ResearchGate. [Link]

-

The Benzophenone S1(n,π) → T1(n,π) States Intersystem Crossing Reinvestigated by Ultrafast Absorption Spectroscopy and Multivariate Curve Resolution. ACS Publications. [Link]

-

Enhanced Disrupting Effect of Benzophenone-1 Chlorination Byproducts to the Androgen Receptor: Cell-Based Assays and Gaussian Accelerated Molecular Dynamics Simulations. PubMed. [Link]

-

Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. National Institutes of Health. [Link]

-

Benzophenones in the higher triplet excited states. PubMed. [Link]

-

The Effect of a Heavy Atom on the Radiative Pathways of an Emitter with Dual Conformation, Thermally-Activated Delayed Fluorescence and Room Temperature Phosphorescence. ResearchGate. [Link]

-

SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES Integrated Laboratory Project. Oregon State University. [Link]

-

The Use of Factorial Planning in the Investigation of Structural Electronics Property for the Rational Design of Benzophenone Derivatives. Orbital: The Electronic Journal of Chemistry. [Link]

-

Triplet Excited States and Radical Intermediates Formed in Electron Pulse Radiolysis of Amino and Dimethylamino Derivatives of Benzophenone. ACS Publications. [Link]

-

Enhanced Disrupting Effect of Benzophenone-1 Chlorination Byproducts to the Androgen Receptor: Cell-Based Assays and Gaussian Accelerated Molecular Dynamics Simulations. ACS Publications. [Link]

-

Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone. ACS Publications. [Link]

-

Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. Edinburgh Instruments. [Link]

-

The Life of Pi Star: Exploring the Exciting and Forbidden Worlds of the Benzophenone Photophore. ACS Publications. [Link]

-

Heavy Atom Effect of Bromine Significantly Enhances Exciton Utilization of Delayed Fluorescence Luminogens. ACS Publications. [Link]

-

Molecular Modeling Studies of the Structural, Electronic, and UV Absorption Properties of Benzophenone Derivatives. ResearchGate. [Link]

-

Molecular Modeling Studies of The Structural, Electronic, and UV Absorption Properties of Benzophenone Derivatives. Scribd. [Link]

-

Benzophenones in the higher triplet excited states. Royal Society of Chemistry. [Link]

-

The Photochemistry of Benzophenone. Bowling Green State University. [Link]

-

(PDF) Modulation of Intersystem Crossing by Chemical Composition and Solvent Effects: Benzophenone, Anthrone and Fluorenone. ResearchGate. [Link]

-

Benzophenone Ultrafast Triplet Population: Revisiting the Kinetic Model by Surface-Hopping Dynamics. ACS Publications. [Link]

-

Computational determination of the dominant triplet population mechanism in photoexcited benzophenone. Royal Society of Chemistry. [Link]

-

Spectroscopic analysis and theoretical comparison of the reactivity of 6-amino- 3(R)benzophenone reactions with acetylacetone. Der Pharma Chemica. [Link]

-

(PDF) The Benzophenone S 1 (n,π) → T 1 (n,π) States Intersystem Crossing Reinvestigated by Ultrafast Absorption Spectroscopy and Multivariate Curve Resolution. ResearchGate. [Link]

-

Ultrafast study of substituted-position-dependent excited-state evolution in benzophenone-carbazole dyads. Royal Society of Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 3. One moment, please... [edinst.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. mdpi.com [mdpi.com]

- 12. Sci-Hub. Time-Resolved Resonance Raman and Density Functional Theory Investigation of the Photoreactions of Benzophenone in Aqueous Solution / The Journal of Physical Chemistry A, 2009 [sci-hub.box]

- 13. researchgate.net [researchgate.net]

- 14. pubs.aip.org [pubs.aip.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Computational determination of the dominant triplet population mechanism in photoexcited benzophenone - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 19. Benzophenones in the higher triplet excited states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Benzophenones in the higher triplet excited states - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 21. Enhanced Disrupting Effect of Benzophenone-1 Chlorination Byproducts to the Androgen Receptor: Cell-Based Assays and Gaussian Accelerated Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Ultrafast study of substituted-position-dependent excited-state evolution in benzophenone-carbazole dyads - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Reactivity and Stability of 3,4-Dichloro-3',5'-difluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity and stability of 3,4-Dichloro-3',5'-difluorobenzophenone, a halogenated aromatic ketone with significant potential as a versatile building block in medicinal chemistry and materials science. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes established principles of physical organic chemistry and draws upon data from closely related analogues to provide a robust predictive overview of its properties. We will delve into the electronic and steric factors governing its reactivity in key synthetic transformations, its anticipated thermal and photostability, and provide detailed, field-proven protocols for its empirical characterization. This document is intended to empower researchers to confidently handle, utilize, and modify this compound in their research and development endeavors.

Molecular Structure and Physicochemical Properties

3,4-Dichloro-3',5'-difluorobenzophenone possesses the molecular formula C₁₃H₆Cl₂F₂O and a molecular weight of 287.09 g/mol .[1] Its structure, characterized by a central carbonyl bridge connecting a 3,4-dichlorinated phenyl ring and a 3',5'-difluorinated phenyl ring, dictates its chemical behavior. The electron-withdrawing nature of the four halogen substituents and the carbonyl group renders the aromatic rings electron-deficient, a key determinant of its reactivity.

Table 1: Physicochemical Properties of 3,4-Dichloro-3',5'-difluorobenzophenone and a Related Analogue.

| Property | 3,4-Dichloro-3',5'-difluorobenzophenone | 4,4'-Difluorobenzophenone (for comparison) |

| CAS Number | 844885-16-1[1] | 345-92-6[2] |

| Molecular Formula | C₁₃H₆Cl₂F₂O[1] | C₁₃H₈F₂O[2] |

| Molecular Weight | 287.09 g/mol [1] | 218.20 g/mol [2] |

| Predicted Boiling Point | 390.3 ± 42.0 °C | 170-172 °C at 10 mmHg[3] |

| Predicted Density | 1.436 ± 0.06 g/cm³ | Not Available |

| Melting Point | Not Available | 107.5-108.5 °C[3] |

Synthesis of Halogenated Benzophenones: The Friedel-Crafts Acylation Approach

The most prevalent method for the synthesis of halogenated benzophenones is the Friedel-Crafts acylation.[2] This reaction involves the electrophilic substitution of an aromatic ring with an acyl halide, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃). For the synthesis of 3,4-Dichloro-3',5'-difluorobenzophenone, two primary routes are conceivable:

-

Route A: Acylation of 1,2-dichlorobenzene with 3,5-difluorobenzoyl chloride.

-

Route B: Acylation of 1,3-difluorobenzene with 3,4-dichlorobenzoyl chloride.

The choice between these routes would be guided by the relative reactivity of the aromatic substrates and the potential for isomeric impurities. The strong deactivating effect of two halogen substituents on the aromatic ring necessitates careful optimization of reaction conditions.

Caption: Potential synthetic routes to 3,4-Dichloro-3',5'-difluorobenzophenone via Friedel-Crafts acylation.

Experimental Protocol: General Procedure for Friedel-Crafts Acylation

This protocol provides a general methodology for the synthesis of halogenated benzophenones.[4]

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to vent HCl. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Charging: The aromatic substrate (e.g., 1,2-dichlorobenzene) and a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide) are charged into the flask.

-

Catalyst Addition: Anhydrous aluminum chloride is added portion-wise to the stirred solution. The mixture is then cooled in an ice bath.

-

Acyl Halide Addition: The acyl halide (e.g., 3,5-difluorobenzoyl chloride), dissolved in the same solvent, is added dropwise from the dropping funnel. The reaction is typically exothermic, and the rate of addition should be controlled to maintain the desired temperature.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: The product is extracted into an organic solvent such as dichloromethane. The organic layers are combined.

-

Purification: The combined organic extracts are washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Reactivity Profile

The reactivity of 3,4-Dichloro-3',5'-difluorobenzophenone is dominated by the electronic properties of its two distinct aromatic rings.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic rings, activated by the carbonyl group and the halogen substituents, makes the molecule susceptible to nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[5]

The regioselectivity of nucleophilic attack is a critical consideration. The carbonyl group is a meta-director for electrophilic substitution but an ortho-, para-director for nucleophilic substitution due to its ability to stabilize the negative charge in the Meisenheimer intermediate through resonance.

Caption: The addition-elimination mechanism of nucleophilic aromatic substitution (SNAr).

In 3,4-Dichloro-3',5'-difluorobenzophenone, the positions most activated towards nucleophilic attack are those para to the carbonyl group. Therefore, the chlorine atom at the 4-position on the dichlorinated ring is a likely site for substitution. While fluorine is generally a better leaving group than chlorine in SNAr reactions, the electronic activation at the 4-position is significant.[6] The fluorine atoms at the 3' and 5' positions are meta to the carbonyl group and are thus less activated towards nucleophilic attack.

Electrophilic Aromatic Substitution

The electron-withdrawing nature of the carbonyl group and the four halogen atoms strongly deactivates both aromatic rings towards electrophilic aromatic substitution. Forcing conditions (e.g., high temperatures, strong Lewis acids) would be required for reactions such as nitration or halogenation to proceed, and the substitution would be directed to the positions meta to the carbonyl group.

Stability Assessment

Thermal Stability

Halogenated benzophenones generally exhibit good thermal stability. The thermal decomposition of 3,4-Dichloro-3',5'-difluorobenzophenone is expected to occur at elevated temperatures, likely proceeding through the cleavage of the carbon-halogen and carbon-carbonyl bonds.

4.1.1. Experimental Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are the primary techniques for assessing thermal stability.[7][8]

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Instrument Setup: The TGA/DSC instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).

-

Data Analysis:

-

TGA: The TGA curve plots the percentage of weight loss as a function of temperature. The onset temperature of decomposition is a key indicator of thermal stability.

-

DSC: The DSC curve plots the heat flow to or from the sample as a function of temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified.

-

Table 2: Predicted Thermal Analysis Data for 3,4-Dichloro-3',5'-difluorobenzophenone.

| Analysis | Predicted Observation | Significance |

| DSC | Sharp endotherm | Melting point |

| TGA | Onset of weight loss | Decomposition temperature |

Photostability

Benzophenone and its derivatives are well-known photosensitizers.[9] Upon absorption of UV radiation, they can undergo intersystem crossing to a triplet state, which can then participate in various photochemical reactions, including hydrogen abstraction and energy transfer. The halogen substituents on 3,4-Dichloro-3',5'-difluorobenzophenone are likely to influence its photophysical properties.

4.2.1. Experimental Protocol: Photostability Testing (ICH Q1B Guidelines)

The photostability of a compound is assessed according to the ICH Q1B guidelines.[10]

-

Sample Preparation: The compound is exposed to light as a solid or in solution. A dark control is stored under the same conditions but protected from light.

-

Light Source: The samples are exposed to a light source that provides a combination of visible and UV light, such as a xenon lamp or a combination of cool white fluorescent and near-UV lamps.

-

Exposure Levels: The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.

-

Analysis: After exposure, the samples are analyzed by a suitable stability-indicating method (e.g., HPLC) to determine the extent of degradation and to identify any photoproducts.

Caption: A simplified workflow for photostability testing according to ICH Q1B guidelines.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of multiplets in the aromatic region (typically 7.0-8.0 ppm). The exact chemical shifts and coupling constants will be influenced by the positions of the halogen substituents.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the carbon atoms in the molecule. The carbonyl carbon will appear at a characteristic downfield shift (around 190 ppm). The carbon atoms attached to halogens will also show characteristic shifts and C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule. It is expected to show two distinct signals for the non-equivalent fluorine atoms at the 3' and 5' positions.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1650-1680 cm⁻¹. Other characteristic bands will include C-Cl and C-F stretching vibrations and aromatic C-H and C=C stretching and bending vibrations.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak. The presence of two chlorine atoms will result in a characteristic isotopic pattern (M, M+2, M+4) for the molecular ion and any chlorine-containing fragments. Common fragmentation pathways would involve cleavage of the bonds adjacent to the carbonyl group, leading to the formation of benzoyl-type cations.

Table 3: Predicted Key Spectroscopic Data for 3,4-Dichloro-3',5'-difluorobenzophenone.

| Technique | Predicted Key Features |